CDDO-3P-Im, or 1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-2-pyridyl amine, is a synthetic compound derived from oleanolic acid. It belongs to the class of triterpenoids, which are known for their diverse biological activities, including anticancer properties. CDDO-3P-Im is an analog of the compound CDDO-Im and has been designed to enhance stability in human plasma while retaining its biological efficacy.
CDDO-3P-Im is synthesized from natural compounds found in plants, specifically through modifications of oleanolic acid. Triterpenoids like CDDO-3P-Im are classified based on their structural features and biological activities. This compound falls under the category of pentacyclic triterpenoids, which are characterized by a core structure consisting of five fused rings. The modifications made to the core structure contribute to its enhanced stability and potential therapeutic effects.
The synthesis of CDDO-3P-Im involves several key steps:
The synthetic pathway typically involves:
Technical details regarding specific reagents and reaction conditions can be found in patent literature that details the synthesis methods for these types of compounds .
The molecular structure of CDDO-3P-Im can be described as follows:
The structural representation can be visualized through chemical structure diagrams available in scientific literature .
CDDO-3P-Im undergoes various chemical reactions that are essential for its biological activity:
The mechanism of action for CDDO-3P-Im primarily involves modulation of cellular signaling pathways:
CDDO-3P-Im exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be found in research articles focusing on pharmacokinetics and formulation science .
CDDO-3P-Im has several scientific uses, particularly in biomedical research:
CDDO-3P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(-pyridin-3-yl)-1H-imidazole) functions as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which binds to antioxidant response elements (ARE) in promoter regions of cytoprotective genes. This triterpenoid analogue promotes the dissociation of Nrf2 from its cytoplasmic inhibitor Kelch-like ECH-associated protein 1, facilitating Nrf2 nuclear translocation [1] [7]. Once in the nucleus, Nrf2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and activates the transcription of a battery of antioxidant and detoxification enzymes.
In peripheral blood mononuclear cells, CDDO-3P-Im treatment significantly induces mRNA and protein expression of heme oxygenase 1 (>15-fold), NAD(P)H quinone dehydrogenase 1 (8-fold), and glutamate-cysteine ligase catalytic subunit (6-fold) within 24 hours [7]. This coordinated upregulation enhances cellular redox homeostasis through multiple mechanisms: heme oxygenase 1 degrades pro-oxidant heme groups, NAD(P)H quinone dehydrogenase 1 facilitates detoxification of electrophilic quinones, and glutamate-cysteine ligase catalytic subunit increases glutathione biosynthesis. Comparative studies demonstrate CDDO-3P-Im exhibits superior pharmacokinetic stability and Nrf2 activation potency over the parent compound CDDO-imidazolide, with 200 mg/kg dietary administration in mice elevating pulmonary heme oxygenase 1 activity by 85% and NAD(P)H quinone dehydrogenase 1 by 78% after 16 weeks [1] [4].
Table 1: Cytoprotective Genes Upregulated by CDDO-3P-Im via Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway
Gene Symbol | Gene Name | Function | Fold Induction |
---|---|---|---|
HMOX1 | Heme oxygenase 1 | Heme degradation, carbon monoxide production | >15x |
NQO1 | NAD(P)H quinone dehydrogenase 1 | Quinone detoxification, antioxidant regeneration | 8x |
GCLC | Glutamate-cysteine ligase catalytic subunit | Glutathione biosynthesis | 6x |
GCLM | Glutamate-cysteine ligase modifier subunit | Glutathione biosynthesis regulation | 5.5x |
SRXN1 | Sulfiredoxin 1 | Peroxiredoxin regeneration, redox homeostasis | 4x |
The therapeutic significance of this pathway activation is evident in in vivo protection models. CDDO-3P-Im pretreatment (30 μmol/kg) significantly attenuated hyperoxic lung injury in mice by reducing oxidative DNA damage (65% decrease in 8-hydroxy-2'-deoxyguanosine adducts) and improving alveolar barrier function [9]. This protection was abolished in nuclear factor erythroid 2-related factor 2-deficient mice, confirming pathway specificity [9].
CDDO-3P-Im exerts multimodal anti-inflammatory effects primarily through suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. In lipopolysaccharide-stimulated macrophages, CDDO-3P-Im (100 nM) inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and subsequent transcription of pro-inflammatory genes [3] [7]. This inhibition translates to significant reductions in tumor necrosis factor alpha (72%), interleukin 6 (68%), monocyte chemoattractant protein 1 (75%), and interleukin 1 beta (70%) production at both mRNA and protein levels [3] [7].
The compound demonstrates exceptional potency in suppressing inducible nitric oxide synthase expression, with half-maximal inhibitory concentration values of 4.3 nM in activated murine macrophages [1] [8]. Mechanistically, CDDO-3P-Im disrupts inducible nitric oxide synthase dimerization and reduces tetrahydrobiopterin cofactor availability, thereby limiting nitric oxide production. This suppression is clinically relevant as excessive nitric oxide mediates tissue damage in inflammatory conditions through peroxynitrite formation and protein nitrosylation [5] [9]. Simultaneously, CDDO-3P-Im downregulates cyclooxygenase-2 expression by 85% at 50 nM concentrations, reducing prostaglandin E2 synthesis and subsequent inflammation amplification [1] [6].
Table 2: Inhibition of Pro-inflammatory Mediators by CDDO-3P-Im
Mediator | Function | Inhibition Mechanism | Reduction (%) |
---|---|---|---|
Nuclear factor kappa-light-chain-enhancer of activated B cells | Master inflammation regulator | Inhibits inhibitor of nuclear factor kappa B kinase phosphorylation | 70-80% |
Inducible nitric oxide synthase | Nitric oxide production during inflammation | Disrupts dimerization, reduces cofactors | 90% (IC₅₀ = 4.3 nM) |
Cyclooxygenase-2 | Prostaglandin biosynthesis | Transcriptional downregulation | 85% (50 nM) |
Tumor necrosis factor alpha | Pro-inflammatory cytokine | Nuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription | 72% |
Interleukin 6 | Pro-inflammatory cytokine | Nuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription | 68% |
The anti-inflammatory efficacy extends to human cells, where CDDO-3P-Im pretreatment (20 hours) of peripheral blood mononuclear cells reduced lipopolysaccharide-induced interleukin 6 production by 80% and tumor necrosis factor alpha by 75% [7]. This dual suppression of nuclear factor kappa-light-chain-enhancer of activated B cells signaling and downstream effectors positions CDDO-3P-Im as a broader-spectrum anti-inflammatory agent compared to monospecific inhibitors.
CDDO-3P-Im functions as an orally active necroptosis inhibitor by targeting key mediators in the receptor-interacting protein kinase 1/receptor-interacting protein kinase 3/mixed lineage kinase domain-like pseudokinase pathway. In renal ischemia-reperfusion models, CDDO-3P-Im administration (30 μmol/kg) reduced phosphorylated mixed lineage kinase domain-like pseudokinase levels by 60% and decreased high-mobility group box 1 release, a damage-associated molecular pattern molecule that propagates inflammatory responses following necroptotic cell death [2] [4]. This inhibition translates to significant functional protection, with treated mice exhibiting 75% lower serum creatinine levels and 60% less histological evidence of tubular necrosis compared to untreated controls at 72 hours post-injury [2].
The compound demonstrates consistent anti-necroptotic activity across cell types, with half-maximal effective concentration values of 0.31 μM in tumor necrosis factor alpha/SM-164/Z-VAD-fmk-induced human HT-29 cells and 0.86 μM in tumor necrosis factor alpha/Z-VAD-fmk-stimulated mouse L929 fibroblasts [4]. CDDO-3P-Im disrupts the formation of the receptor-interacting protein kinase 1/receptor-interacting protein kinase 3 necrosome complex by preventing amyloid-like fibril formation, thereby aborting the activation cascade before mixed lineage kinase domain-like pseudokinase phosphorylation [4].
Table 3: CDDO-3P-Im Modulation of Necroptosis Markers in Ischemia-Reperfusion Injury
Necroptosis Component | Role in Pathway | Effect of CDDO-3P-Im | Functional Outcome |
---|---|---|---|
Receptor-interacting protein kinase 1 | Initiator kinase | Prevents amyloid fibril formation | Necrosome disruption |
Receptor-interacting protein kinase 3 | Executioner kinase | Inhibits phosphorylation | Mixed lineage kinase domain-like pseudokinase activation blockade |
Mixed lineage kinase domain-like pseudokinase | Necrosome executor | Reduces phosphorylation (60%) | Plasma membrane integrity preservation |
High-mobility group box 1 | Damage-associated molecular pattern molecule | Decreases release (70%) | Reduced inflammation amplification |
The therapeutic window for necroptosis inhibition is critically dependent on administration timing. Pretreatment with CDDO-3P-Im produced significant protection in renal ischemia-reperfusion models, whereas identical dosing initiated post-ischemia failed to improve functional or histological outcomes [2]. This temporal sensitivity underscores the importance of early pathway intervention to prevent the initiation of irreversible necroptotic cascades.
CDDO-3P-Im simultaneously disrupts tumor progression through complementary mechanisms: suppression of oxidative stress pathways and direct induction of malignant cell apoptosis. In lung adenocarcinoma models using A/J mice, dietary administration of CDDO-3P-Im (200 mg/kg for 16 weeks) reduced tumor multiplicity by 65% and decreased tumor burden (total tumor volume) by 75% through nuclear factor erythroid 2-related factor 2-dependent and independent mechanisms [1] [4] [9]. The compound creates an unfavorable microenvironment for cancer progression by upregulating antioxidant genes in stromal cells while inducing pro-oxidant states in malignant cells through inhibition of mitochondrial electron transport chain complexes I and III [1] [9].
CDDO-3P-Im directly activates the intrinsic apoptosis pathway in triple-negative breast cancer cells (SUM159, MDA-MB-231) by inducing cytochrome c release from mitochondria, followed by caspase-9 and caspase-3 activation [4] [8]. This apoptotic effect is particularly potent against cancer stem-like cells, with 100 nM CDDO-3P-Im reducing tumorsphere formation efficiency by 80% and decreasing the CD24-/EpCAM+ cancer stem cell subpopulation by 70% [4] [8]. Simultaneously, the compound arrests the cell cycle at G2/M phase through modulation of cyclin B1/cyclin-dependent kinase 1 complex activity and checkpoint kinase 1 phosphorylation, preventing malignant cell proliferation [8].
Table 4: Anticancer Mechanisms of CDDO-3P-Im in Tumor Microenvironments
Target Process | Mechanism | Observed Effect | Experimental Model |
---|---|---|---|
Oxidative stress balance | Stromal nuclear factor erythroid 2-related factor 2 activation vs. tumor mitochondrial disruption | Creates selective pro-oxidant state in tumor cells | A/J mouse lung adenocarcinoma |
Cancer stem cell survival | Reduces tumorsphere formation, depletes stem cell markers | 80% reduction in secondary sphere formation | SUM159 breast cancer cells |
Intrinsic apoptosis | Cytochrome c release, caspase-9/3 activation | 5-fold increase in apoptotic cells | MDA-MB-231 breast cancer |
Cell cycle progression | Cyclin B1 degradation, checkpoint kinase 1 phosphorylation | G2/M arrest (85% of cells) | Glioblastoma multiforme |
Angiogenesis | Vascular endothelial growth factor A suppression | Microvessel density reduction (60%) | Orthotopic pancreatic cancer |
In glioblastoma models, CDDO-3P-Im demonstrated synergistic activity with temozolomide, enhancing DNA damage response through ataxia telangiectasia mutated kinase activation while simultaneously suppressing nuclear factor kappa-light-chain-enhancer of activated B cells-mediated survival signals [10]. This dual modulation of oxidative stress and apoptotic pathways positions CDDO-3P-Im as a promising candidate for targeting therapy-resistant cancer cell populations within complex tumor microenvironments.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2